1-Ethoxycyclopropylamine hydrochloride
Overview
Description
1-Ethoxycyclopropylamine hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO and its molecular weight is 137.61. The purity is usually 95%.
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Scientific Research Applications
Ethylene Inhibition in Plants
- 1-Methylcyclopropene (1-MCP) : This compound is a known inhibitor of ethylene action in plants, significantly affecting a wide range of fruits, vegetables, and floricultural crops. It prevents ethylene effects efficiently, with studies showing its role in delaying ripening and extending the shelf life of various produce. The effective concentrations of 1-MCP are low, and its application has been pivotal in advancing our understanding of ethylene's role across different plant species (Blankenship & Dole, 2003).
Applications in Food Science
- Fruits and Vegetables : Research has highlighted the explosion of studies on 1-MCP's effects on fruits and vegetables, both for further investigating ethylene's role in ripening and as a commercial technology to improve product quality. The rapid adoption of 1-MCP in the apple industry, for example, showcases its potential, though its applicability varies across different fruits and vegetables (Watkins, 2006).
Chemical Analysis and Toxicology
- Analytical Profiles : The identification and characterization of psychoactive arylcyclohexylamines, which have emerged as "research chemicals," underscore the importance of analytical methodologies in distinguishing and understanding new substances. These compounds, known to act as dissociative substances, present a challenge in forensic and toxicological analysis, demonstrating the continuous need for analytical advancements in detecting and characterizing novel psychoactive substances (De Paoli et al., 2013).
Synthesis and Pharmacology
- New Analgesic Agents : The synthesis of 1-aryl-3-azabicyclo[3.1.0]hexanes, by reducing 1-arylcyclopropanedicarboximides, has opened up possibilities for creating nonnarcotic analgesic agents. This research signifies the potential of cyclopropylamine derivatives in developing new pharmacological agents with analgesic properties, highlighting the importance of structural modification in drug discovery (Epstein et al., 1981).
Properties
IUPAC Name |
1-ethoxycyclopropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-2-7-5(6)3-4-5;/h2-4,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKBESBSOODNQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735185 | |
Record name | 1-Ethoxycyclopropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20735185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58939-48-3 | |
Record name | 1-Ethoxycyclopropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20735185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.